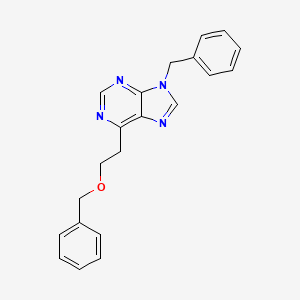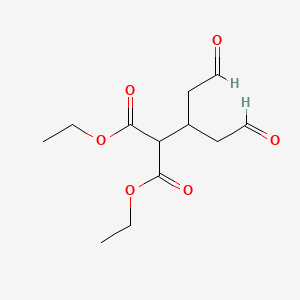
Diethyl (1,5-dioxopentan-3-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1,5-dioxopentan-3-yl)propanedioate is an organic compound with the molecular formula C12H18O6 It is a diester derivative of propanedioic acid and is characterized by the presence of two ethyl ester groups and a 1,5-dioxopentan-3-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (1,5-dioxopentan-3-yl)propanedioate typically involves the esterification of propanedioic acid derivatives with ethanol in the presence of an acid catalyst. One common method is the reaction of diethyl malonate with 1,5-dioxopentan-3-one under acidic conditions to form the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (1,5-dioxopentan-3-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Diethyl (1,5-dioxopentan-3-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Diethyl (1,5-dioxopentan-3-yl)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the 1,5-dioxopentan-3-yl group, which can stabilize intermediates and transition states during reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler diester with similar reactivity but lacking the 1,5-dioxopentan-3-yl group.
Diethyl 2-oxoglutarate: Contains an additional keto group, leading to different reactivity patterns.
Diethyl succinate: Another diester with a different carbon backbone.
Uniqueness
Diethyl (1,5-dioxopentan-3-yl)propanedioate is unique due to the presence of the 1,5-dioxopentan-3-yl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and reactions that are not observed in simpler diesters.
Propriétés
Numéro CAS |
921926-44-5 |
|---|---|
Formule moléculaire |
C12H18O6 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
diethyl 2-(1,5-dioxopentan-3-yl)propanedioate |
InChI |
InChI=1S/C12H18O6/c1-3-17-11(15)10(12(16)18-4-2)9(5-7-13)6-8-14/h7-10H,3-6H2,1-2H3 |
Clé InChI |
SWTSZHJDXRLRJS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(CC=O)CC=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-[[(3S)-2-oxoazepan-3-yl]amino]butanoate](/img/structure/B12639468.png)
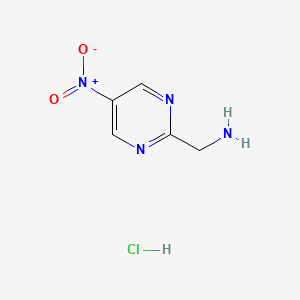
methanone](/img/structure/B12639476.png)


![N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide](/img/structure/B12639488.png)
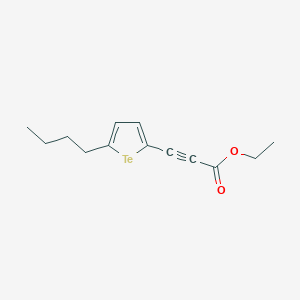
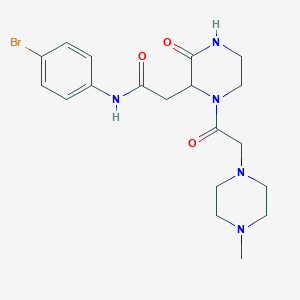
![2-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B12639512.png)
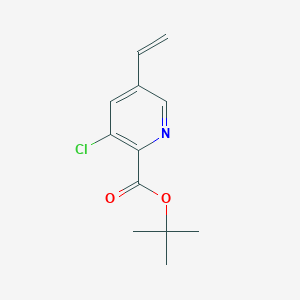


![S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate](/img/structure/B12639546.png)
